molecular formula C13H18BClO2 B2675052 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1386860-54-3

2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2675052
CAS No.: 1386860-54-3
M. Wt: 252.55
InChI Key: SLRYPKONAASHKM-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:

2-chloro-3-methylphenylboronic acid+pinacolThis compound\text{2-chloro-3-methylphenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} 2-chloro-3-methylphenylboronic acid+pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki-Miyaura Cross-Coupling Reactions: This compound is a key reagent in these reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are often used.

Major Products

    Biaryls: Formed in Suzuki-Miyaura reactions.

    Boronic Acids: Formed upon oxidation.

    Substituted Phenyl Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used extensively in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Material Science: Employed in the development of new materials, including polymers and electronic materials.

    Medicinal Chemistry: Utilized in the synthesis of potential drug candidates, particularly those requiring biaryl structures.

    Biological Studies: Investigated for its potential interactions with biological molecules and pathways.

Mechanism of Action

The primary mechanism by which 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts, which mediate the transfer of the aryl or vinyl group to the coupling partner. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura reactions.

    2-Chlorophenylboronic Acid: Similar structure but lacks the dioxaborolane ring.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the phenyl group but contains the same boron ring structure.

Uniqueness

2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chloro-substituted phenyl ring and a dioxaborolane ring, which enhances its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids.

This compound’s unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules, contributing significantly to advancements in various fields of chemistry and material science.

Properties

IUPAC Name

2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRYPKONAASHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386860-54-3
Record name (2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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